Lucernol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15402-22-9 |
|---|---|
Molecular Formula |
C15H8O6 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O6/c16-6-1-2-7-11(3-6)20-14-8-4-9(17)10(18)5-12(8)21-15(19)13(7)14/h1-5,16-18H |
InChI Key |
CJPXZAMCIOOMNF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O |
melting_point |
350°C |
Other CAS No. |
15402-22-9 |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Distribution of Lucernol
Primary Botanical Sources and Habitats
Lucernol has been identified in various plant species, primarily within the Fabaceae (Leguminosae) family. foodb.cahmdb.cakfnl.gov.sa
Occurrence in Medicago sativa (Alfalfa)
Medicago sativa, commonly known as alfalfa or lucerne, is a primary botanical source of this compound. foodb.cahmdb.caijpsjournal.comknapsackfamily.comekb.egacs.org It is a perennial flowering shrub belonging to the Fabaceae family and is widely cultivated as a significant forage crop globally. ekb.eg this compound was identified as a new coumestan (B1194414) from Medicago sativa in the mid-1960s. ekb.egacs.org While its presence in alfalfa has been detected, quantitative data on its concentration are not always available in general databases. foodb.cahmdb.ca
Detection in Pulses and Other Plant Families
Beyond Medicago sativa, this compound has also been detected in pulses. foodb.cahmdb.ca Pulses are defined as the edible dried seeds of plants in the legume family (Fabaceae), including crops such as dry beans, lentils, peas, and chickpeas. pulses.orghodmedods.co.ukharvard.edu The detection of this compound in both alfalfa and pulses suggests its distribution within this significant plant family. foodb.cahmdb.ca While the Fabaceae family is a major source of coumestans and other isoflavonoid (B1168493) phytoalexins, other plant families may also contain related compounds. kfnl.gov.sa
Factors Influencing Endogenous Production and Accumulation in Plants
The synthesis and accumulation of secondary metabolites, including coumestans like this compound, in plants are influenced by a complex interplay of internal and external factors. nih.gov
Environmental factors play a significant role. These can include temperature, light intensity, water availability (drought), soil type and composition, altitude, and latitude. nih.govd-nb.inforesearchgate.netwur.nl Studies on other secondary metabolites in medicinal plants have shown that environmental stresses can significantly impact their production, although the relationship can be species-specific and the effects on accumulation can vary. nih.govd-nb.info For coumestans specifically, factors such as the stage of growth, cultivar selection, and soil type contribute to their production. nih.gov Biotic stress, particularly from foliar pathogens, is a major determinant of coumestan production in plants like lucerne/alfalfa. nih.govmdpi.com For example, coumestrol (B1669458), a related coumestan, has shown significantly increased concentrations in lucerne damaged by aphids or stressed by foliar diseases. nih.govmdpi.com
Endogenous factors also contribute to the variability in secondary metabolite content. These include the plant's age, genotype, and the specific part of the plant being examined. researchgate.net The developmental stage of the plant and its genetic makeup influence the synthesis and accumulation of these compounds. nih.gov
Research findings indicate that the influence of these factors on secondary metabolite production is complex and can lead to significant variations in the levels of compounds like this compound within plant tissues. nih.govd-nb.inforesearchgate.net
| Factor | Type | Influence on Secondary Metabolites (General) | Specific Relevance to Coumestans (Incl. This compound) | Source(s) |
| Temperature | Exogenous | Can adversely affect metabolites. | Not explicitly detailed for this compound, but relevant for SMs. | nih.govd-nb.inforesearchgate.net |
| Light Intensity | Exogenous | Can adversely affect metabolites. | Not explicitly detailed for this compound, but relevant for SMs. | nih.govd-nb.inforesearchgate.net |
| Water Availability | Exogenous | Drought can affect metabolite concentration. | Relevant for SMs. | nih.govd-nb.inforesearchgate.net |
| Soil Type/Composition | Exogenous | Influences plant growth and metabolites. | Contributes to coumestan production. | d-nb.inforesearchgate.netnih.gov |
| Altitude and Latitude | Exogenous | Can influence chemical composition. | Relevant for SMs. | researchgate.net |
| Biotic Stress (Pathogens) | Exogenous | Plants synthesize SMs to cope with stress. | Major determinant of coumestan production in lucerne. | d-nb.infonih.govmdpi.com |
| Plant Age | Endogenous | Influences yield and composition. | Relevant for SMs. | researchgate.net |
| Plant Genotype | Endogenous | Brings about variability in composition. | Contributes to coumestan production. | researchgate.netnih.gov |
| Stage of Growth | Endogenous | Influences composition and yield. | Contributes to coumestan production. | researchgate.netnih.govumn.edu |
| Part of the Plant | Endogenous | Affects where oil is extracted (for essential oils, but principle applies). | Relevant for SMs; distribution can vary within plant. | researchgate.net |
Biosynthesis and Biotransformation Pathways of Lucernol
Enzymatic Pathways Leading to Coumestan (B1194414) Biosynthesis
Coumestan biosynthesis is understood to proceed through a series of enzymatic steps, primarily involving the modification and cyclization of isoflavonoid (B1168493) precursors. A key step in the formation of the coumestan core is the oxidation of pterocarpans hmdb.caebi.ac.ukgoogle.comtaylorandfrancis.com.
Precursor Compounds and Metabolic Intermediates
The biosynthesis of coumestans like coumestrol (B1669458) is believed to share similarities with the pathways for flavones and isoflavones wikipedia.orgplos.org. The pathway for pterocarpans and coumestans branches from the central isoflavonoid pathway, with daidzein (B1669772) identified as a precursor for both classes of compounds nih.govresearchgate.net. The conversion of isoflavones to pterocarpans involves enzymes like isoflavone (B191592) reductase (IFR) and pterocarpan (B192222) synthase (PTS) nih.govresearchgate.net. Pterocarpans, such as medicarpin (B1676140), serve as intermediates that undergo further oxidation to yield coumestans hmdb.caebi.ac.ukgoogle.comtaylorandfrancis.com. Specific oxidation products of pterocarpans are crucial intermediates in the formation of the coumestan ring system hmdb.ca. For example, the oxidation of pterocarpans with oxidants such as DDQ can yield coumestans in chemical synthesis, suggesting a similar oxidative step occurs in the biological pathway google.com.
Identification and Characterization of Key Biosynthetic Enzymes
While the full biosynthetic pathway for all coumestans, including lucernol, is not yet completely elucidated, research on related coumestans like coumestrol has identified several key enzymatic activities involved. Enzymes in the isoflavonoid pathway leading to the pterocarpan precursors are well-studied and include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS) nih.gov. The conversion of isoflavones to pterocarpans involves enzymes such as isoflavone reductase (IFR) and vestitone (B1219705) reductase (VR), which introduce chiral centers and reduce intermediates nih.govresearchgate.net. The final steps converting pterocarpans to coumestans involve oxidative enzymes. In coumestrol biosynthesis, a transcriptomic study identified genes potentially encoding oxidoreductases that may catalyze electron transfer from daidzein nih.gov. Another study identified 3,9-dihydroxypterocarpan (B190946) 6A-monooxygenase (CYP93A1) as a key enzyme in the coumestrol biosynthetic pathway in soybean leaves frontiersin.org. The identification and characterization of enzymes specific to the later stages of this compound biosynthesis from its pterocarpan precursors are areas of ongoing research.
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of coumestans is a tightly regulated process influenced by genetic factors and environmental cues.
Gene Cluster Identification and Functional Assignment
Biosynthetic gene clusters (BGCs) are often involved in the production of specialized metabolites in plants and microorganisms nih.govu-tokyo.ac.jp. These clusters contain genes encoding the enzymes and regulatory proteins necessary for a specific biosynthetic pathway biorxiv.org. While the complete gene cluster specifically for this compound biosynthesis has not been definitively identified, studies on coumestrol biosynthesis in soybean have identified candidate genes associated with the pathway. A transcriptomic study in soybean identified up to 14 genes associated with coumestrol biosynthesis from daidzein nih.gov. These studies utilize techniques like RNA sequencing and co-expression network analysis to link gene expression patterns with the accumulation of coumestans nih.gov. Functional assignment of genes within these potential clusters is often based on sequence similarity to enzymes with known functions in related pathways and through experimental validation of gene function u-tokyo.ac.jp.
Strategies for Engineering Biosynthetic Pathways for this compound Production
Metabolic engineering offers strategies to enhance the production of valuable plant compounds like coumestans in native or heterologous hosts frontiersin.org. For this compound, this could involve manipulating the expression of genes in its biosynthetic pathway. Strategies include overexpression of key enzymes, silencing of competing pathways, or introducing genes from other organisms with efficient enzymatic activities frontiersin.org. For instance, enzyme bioprospecting can identify novel enzymes with improved activity for specific steps in the pathway nih.govdntb.gov.ua. Synthetic biology tools, such as the CRISPR-Cas system, can be used for precise genome modification to optimize microbial strains for the production of plant natural products researchgate.netresearchgate.net. While the full pathway for this compound is not yet known, successful strategies for engineering the biosynthesis of other isoflavonoids and coumestans like coumestrol provide a framework nih.govfrontiersin.org.
Computational Approaches to Biosynthetic Pathway Prediction
Computational tools play an increasingly important role in predicting and understanding metabolic pathways.
Retro-biosynthesis
Retro-biosynthesis is a computational approach used to propose potential biosynthetic routes for a target molecule by working backward from the product to known precursors using a database of enzymatic transformations dtic.mil. This approach can help in identifying potential enzymatic steps and intermediates in a pathway that is not yet fully characterized nih.govfrontiersin.org. For complex molecules like coumestans, retro-biosynthesis can aid in prioritizing experimental efforts to identify the enzymes and genes involved in specific transformations, such as the oxidative steps converting pterocarpans to coumestans hmdb.caebi.ac.ukgoogle.comtaylorandfrancis.comtandfonline.com. While the complete pathway for this compound is not fully described, retro-biosynthesis, combined with 'omics' data (genomics, transcriptomics, proteomics), can help to link genes with enzymatic activities and predict metabolic pathways nih.govfrontiersin.org.
Table 1: Key Compounds Mentioned and Their PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 638309 |
| Coumestan | 638309 |
| Pterocarpan | 643316 |
| Coumestrol | 5281607 |
| Daidzein | 5281708 |
| Medicarpin | 16233119 |
| Chalcone | 885 |
| Chalcone Isomerase | 101566260 |
| Isoflavone | 5280377 |
| Isoflavone Synthase | 11512759 |
| Isoflavone Reductase | 11512760 |
| Vestitone Reductase | 11512761 |
| Pterocarpan Synthase | 135403100 |
| Phenylalanine | 613 |
| Tyrosine | 145742 |
Table 2: Examples of Enzymes and Their Putative Roles in Coumestan Biosynthesis
| Enzyme Name | Putative Role in Biosynthesis |
| Chalcone Synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA. nih.gov |
| Chalcone Isomerase (CHI) | Converts chalcones to flavanones. nih.gov |
| Isoflavone Synthase (IFS) | Catalyzes the 2,3-migration of the B-ring in flavanones to form isoflavones. nih.gov |
| Isoflavone Reductase (IFR) | Reduces isoflavone intermediates. nih.govresearchgate.net |
| Vestitone Reductase (VR) | Reduces isoflavanone (B1217009) intermediates, involved in pterocarpan formation. nih.govresearchgate.net |
| Pterocarpan Synthase (PTS) | Involved in the cyclization leading to the pterocarpan skeleton. researchgate.net |
| 3,9-dihydroxypterocarpan 6A-monooxygenase (CYP93A1) | Identified as a key enzyme in coumestrol biosynthesis. frontiersin.org |
Advanced Synthetic Methodologies for Lucernol and Its Analogs
Total Synthesis Approaches
The total synthesis of a complex natural product like Lucernol, a polycyclic heteroaromatic compound, presents a significant challenge that requires careful strategic planning. rsc.org Chemists approach this by working backward from the target molecule to identify simpler, commercially available starting materials, a process formalized as retrosynthetic analysis. wikipedia.org
Strategic Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler precursors. wikipedia.org For this compound (2,3,9-Trihydroxy-6H-benzofuro[3,2-c] foodb.cabenzopyran-6-one), the analysis would focus on disconnecting the rigid tetracyclic core at its most strategically advantageous points.
A plausible retrosynthetic strategy for the coumestan (B1194414) skeleton of this compound would involve key disconnections of the C-O and C-C bonds that form the central furan (B31954) ring and the lactone portion of the molecule.
Key Potential Disconnections for this compound:
C4a-O5 Bond Disconnection (Lactone Ring): A primary disconnection would be the ester bond of the lactone. This is a common and reliable disconnection corresponding to an esterification or lactonization reaction in the forward synthesis. This reveals a carboxylic acid on one fragment and a hydroxyl group on the other.
C6a-O11b Bond Disconnection (Furan Ring): Another critical disconnection is the ether linkage of the benzofuran (B130515) system. This simplifies the tetracyclic core into two bicyclic fragments, potentially a substituted catechol and a benzofuranone derivative. This approach corresponds to reactions like the Perkin-Oglialoro reaction or related condensations.
Intermolecular Approach: A powerful strategy would involve disconnecting the molecule into two primary building blocks, such as a substituted resorcinol (B1680541) (A-ring precursor) and a catechol-derived fragment (B/C-ring precursor). These would be joined late in the synthesis via reactions such as palladium-catalyzed cross-coupling or an oxidative cyclization.
This systematic deconstruction generates a "retrosynthetic tree" of possible pathways, allowing chemists to choose the most efficient and convergent route based on the availability of starting materials and the reliability of the proposed chemical reactions. wikipedia.org
Development of Novel Reactions and Cascade Processes
The efficient construction of complex cores like that of this compound often inspires the development of novel chemical reactions, particularly cascade (or domino) reactions. nih.gov20.210.105 These processes involve two or more bond-forming transformations in a single operation without isolating intermediates, which significantly increases efficiency and atom economy. nih.govrsc.org
Enantioselective and Stereocontrolled Synthetic Pathways
The structure of this compound itself is planar and achiral. However, the principles of enantioselective synthesis are crucial when considering the synthesis of its structural analogs that may possess stereocenters. Should a synthetic target be a derivative of this compound with chiral substituents, chemists would need to employ stereocontrolled methods.
Common strategies include:
Substrate Control: Using a chiral starting material from the "chiral pool" to guide the stereochemistry of subsequent reactions.
Auxiliary Control: Temporarily attaching a chiral auxiliary to an achiral precursor to direct a stereoselective reaction, after which the auxiliary is removed.
Catalyst Control: Employing a chiral catalyst (metal-based or organocatalyst) to create the desired stereocenter. For example, an asymmetric hydrogenation or an enantioselective cyclization could be used to set a key stereocenter in a precursor. nih.gov
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. researchgate.netchemrxiv.org This is a powerful method for producing highly enantioenriched compounds.
These methods would be essential for preparing specific stereoisomers of this compound derivatives to investigate their interaction with biological systems, which are often highly sensitive to stereochemistry.
Chemical Synthesis of this compound Derivatives and Structural Analogs
The synthesis of derivatives and analogs is critical for exploring the biological potential of a natural product. By systematically modifying the structure of this compound, chemists can probe which parts of the molecule are essential for its activity.
Functionalization and Structural Modification Strategies
To create a library of this compound analogs, various functionalization strategies would be employed. Given the three phenolic hydroxyl groups and the aromatic rings, several modifications are synthetically accessible:
O-Alkylation/Acylation: The hydroxyl groups are prime targets for modification. They can be converted to methoxy (B1213986) ethers (using reagents like dimethyl sulfate) or various esters (using acyl chlorides or anhydrides). This alters the polarity and hydrogen-bonding capability of the molecule.
Electrophilic Aromatic Substitution: The electron-rich aromatic rings can be functionalized through reactions like halogenation (bromination, chlorination), nitration, or Friedel-Crafts acylation, allowing the introduction of a wide range of substituents.
Cross-Coupling Reactions: Converting one of the hydroxyl groups to a triflate would enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of new alkyl, alkenyl, or aryl groups to the core structure.
Exploration of Structure-Activity Relationship (SAR) through Analog Synthesis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. frontiersin.orgresearchgate.net By synthesizing the analogs described above and evaluating their biological activity, researchers can build a model of which structural features are required for a desired effect. mdpi.commdpi.com
For this compound, an SAR campaign might investigate how modifications affect a specific property, such as antioxidant potential or inhibitory activity against a particular enzyme. A library of analogs would be synthesized and tested, and the results would be compared to the parent compound.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound | Modification | R2 | R3 | R9 | Hypothetical Activity (IC₅₀, µM) |
| This compound | Parent Compound | -OH | -OH | -OH | 15.2 |
| Analog 1 | Monomethylated | -OH | -OH | -OCH₃ | 12.5 |
| Analog 2 | Dimethylated | -OCH₃ | -OCH₃ | -OH | 45.8 |
| Analog 3 | Trimethylated | -OCH₃ | -OCH₃ | -OCH₃ | >100 |
| Analog 4 | Brominated | -OH | -OH | -OH | 88.1 (Br at C4) |
| Analog 5 | Acetylated | -OAc | -OAc | -OAc | >100 |
Data is for illustrative purposes only.
Through such systematic studies, a clear picture of the pharmacophore—the essential arrangement of molecular features necessary for biological activity—can be developed.
Catalytic Methods in this compound Synthesis
The synthesis of this compound and its analogs, which belong to the coumestan class of compounds, has been significantly advanced through the development of various catalytic methodologies. These methods offer efficient and selective routes to the core coumestan scaffold and its derivatives. The primary catalytic strategies employed include metal-catalyzed cross-coupling and cyclization reactions, with palladium, copper, and iron catalysts being the most prominent. Additionally, enzymatic approaches are emerging as a green alternative for the synthesis of these polyhydroxylated compounds.
Palladium-Catalyzed Synthesis
Palladium catalysts are widely used in organic synthesis due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of coumestan synthesis, palladium-catalyzed reactions, such as the Sonogashira coupling and carbonylative annulation, have proven to be key steps in constructing the intricate tetracyclic framework of molecules structurally related to this compound, like wedelolactone.
A notable approach involves a palladium-catalyzed Sonogashira reaction followed by a carbonylative annulation. nih.govacs.org This strategy has been successfully applied to the total synthesis of wedelolactone. nih.govacs.org The key steps typically involve the coupling of an o-hydroxyarylacetylene with a substituted phenyl iodide, followed by a palladium-catalyzed cyclization that forms the lactone ring of the coumestan core. While a direct synthesis of this compound using this method has not been extensively reported, the synthesis of analogs with different hydroxylation patterns demonstrates the potential of this approach.
Another effective palladium-catalyzed method is the intramolecular lactonization of acetoxy-containing 2-(1-alkynyl)anisoles. This reaction, combined with a prior iodocyclization, provides an efficient route to coumestans such as coumestrol (B1669458). researchgate.netscribd.com This methodology is adaptable for the synthesis of various coumestan analogs. researchgate.netscribd.com
Below is a table summarizing the key aspects of palladium-catalyzed synthesis of coumestrol, a close analog of this compound.
Table 1: Palladium-Catalyzed Synthesis of Coumestrol
| Precursor | Catalyst System | Key Reaction | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetoxy-containing 2-(1-alkynyl)anisole | PdCl₂(PPh₃)₂ / CO | Carbonylative Lactonization | Coumestrol | Not specified | researchgate.netscribd.com |
Note: Specific yield for the final coumestrol product was not detailed in the abstract.
Copper-Catalyzed Synthesis
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations in coumestan synthesis. Copper-mediated reactions have been instrumental in the synthesis of key intermediates and in the final cyclization steps to form the coumestan core.
One significant application of copper catalysis is in the synthesis of 3-aryl-coumarins, which are direct precursors to coumestans. A copper-mediated/palladium(0)-catalyzed reaction sequence has been developed for this purpose, leading to the successful synthesis of demethylwedelolactone (B190455) and wedelolactone. researchgate.net This approach highlights the synergistic use of copper and palladium catalysts to achieve complex molecular architectures.
Furthermore, a copper-catalyzed consecutive hydroxylation and aerobic oxidative coupling of 2'-bromo-3-arylcoumarins under microwave conditions has been reported for the synthesis of coumestrol and aureol. researchgate.net
The table below provides an overview of a copper-catalyzed approach to coumestrol.
Table 2: Copper-Catalyzed Synthesis of Coumestrol
| Precursor | Catalyst System | Key Reaction | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2'-Bromo-3-arylcoumarin | Copper catalyst | Hydroxylation and Aerobic Oxidative Coupling | Coumestrol | Not specified | researchgate.net |
Iron-Catalyzed Synthesis
Iron catalysts are gaining attention in organic synthesis due to their low cost, low toxicity, and unique reactivity. In the context of coumestan synthesis, iron(III) chloride (FeCl₃) has been effectively used to catalyze the synthesis of tetrahydro coumestan derivatives. nih.gov These intermediates can then be converted to the corresponding coumestans through a dehydrogenation step. nih.gov
This biomimetic approach involves the reaction of 4-hydroxycoumarins with cyclohexanone (B45756) derivatives in the presence of a catalytic amount of FeCl₃·6H₂O. nih.gov The resulting tetrahydro coumestans can be aromatized to yield coumestans like coumestrol dimethyl ether and 4-O-methyl coumestrol. nih.gov This two-step process provides a versatile route to various coumestan derivatives.
The following table summarizes the iron-catalyzed synthesis of tetrahydro coumestans and their subsequent conversion to coumestans.
Table 3: Iron-Catalyzed Synthesis of Coumestan Derivatives
| Precursors | Catalyst | Intermediate | Dehydrogenation Reagent | Final Product | Yield (%) | Reference |
|---|
Enzymatic Synthesis
Enzymatic methods represent a growing field in the synthesis of complex natural products, offering high selectivity and environmentally benign reaction conditions. While the enzymatic synthesis of this compound itself is not well-documented, enzymatic approaches have been explored for the synthesis and modification of related polyhydroxylated flavonoids.
Enzymes, such as lipases, have been used for regioselective acylations of polyhydroxylated compounds, which can be a key step in a multi-step synthesis of complex molecules. For instance, different lipase (B570770) enzymes have been tested for regioselective acetylations on eudesmane (B1671778) tetrol, achieving high yields. While not directly applied to coumestans in the provided references, this demonstrates the potential of enzymes for selective transformations on polyhydroxylated scaffolds.
The development of specific enzymatic reactions for the direct construction of the coumestan ring system is an area of ongoing research. The use of enzymes could provide a highly efficient and stereoselective route to this compound and its analogs, avoiding the need for protecting groups and harsh reaction conditions often associated with traditional chemical synthesis.
Sophisticated Structural Elucidation and Characterization Techniques for Lucernol
Advanced Spectroscopic Methods for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule lucideon.comrroij.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of signals and the elucidation of connectivity. While specific NMR data for Lucernol are not extensively detailed in the provided search results, NMR is a standard technique for coumestan (B1194414) structure determination researchgate.net. Studies on related flavonoids and coumestans utilize 1H and 13C NMR, along with 2D techniques like HSQC and HMBC, to assign proton and carbon signals and establish correlations between them, which is vital for confirming the structural backbone and the positions of substituents like hydroxyl groups researchgate.netresearchgate.netderpharmachemica.comresearchgate.nett3db.ca.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental composition or molecular formula lucideon.comrroij.com. For this compound, the molecular formula is reported as C₁₅H₈O₆, with a monoisotopic mass of 284.03207 Da uni.lu. HRMS provides a precise mass-to-charge ratio (m/z) for the molecular ion, which is critical for confirming the proposed structure. Fragmentation analysis in MS can also yield structural information by breaking the molecule into smaller, characteristic ions, although specific fragmentation data for this compound were not found in the provided results. Predicted collision cross-section values for this compound adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated, which can be useful for identification in hyphenated techniques uni.lu.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated pi systems, which are present in the aromatic rings and the coumestan framework of this compound msu.edusci-hub.se. UV-Vis spectra show absorption bands at specific wavelengths (λmax) and with certain intensities (molar absorptivity, ε) that are characteristic of the chromophores within the molecule msu.eduresearchgate.netlibretexts.org. For coumestans like this compound, UV-Vis spectroscopy is used to confirm the presence of the conjugated system and can be sensitive to changes in pH due to the phenolic hydroxyl groups researchgate.netumn.edu. The UV spectrum of coumestrol (B1669458), a related coumestan, shows a λmax at 344 nm, which shifts in the presence of sodium ethylate umn.edu. While specific λmax values for this compound were not detailed, UV-Vis analysis is a standard method for characterizing coumestans researchgate.net.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is a technique that provides the definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms, bond lengths, bond angles, and absolute configuration wikipedia.orglibretexts.orgsciencemuseum.org.uknih.gov. This method requires a high-quality single crystal of the compound. While the provided search results mention X-ray diffraction in the context of material characterization and related compounds researchgate.netresearchgate.net, a specific report on the X-ray crystal structure of this compound was not found. However, for complex organic molecules, X-ray crystallography is considered the gold standard for confirming structures determined by spectroscopic methods and for establishing solid-state conformation wikipedia.orglibretexts.orgsciencemuseum.org.uknih.gov.
Hyphenated Chromatographic-Mass Spectrometric Techniques
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of complex mixtures and the identification of individual components like this compound wikipedia.orgogu.edu.trmdpi.com. LC-MS is particularly suitable for polar and thermally labile compounds, which include many natural products like flavonoids and coumestans wikipedia.orgogu.edu.tr. GC-MS is useful for volatile or semi-volatile compounds and can involve derivatization to increase volatility foodb.calucideon.commdpi.com. These techniques allow for the separation of this compound from other compounds in a sample, followed by its detection and identification based on its mass spectrum wikipedia.orgogu.edu.trmdpi.com. Predicted GC-MS data for non-derivatized this compound have been generated, providing a predicted spectrum for comparison foodb.ca. LC-MS/MS (tandem mass spectrometry) provides even greater specificity by fragmenting selected ions and analyzing the resulting fragments, which is valuable for confirming the identity of a compound in complex matrices ogu.edu.trnih.govnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis and structural characterization of natural products, particularly those that are volatile or can be made volatile through derivatization nih.govthieme-connect.comjocpr.comarxiv.orgchromatographyonline.com. While this compound itself may require derivatization due to its phenolic hydroxyl groups to be amenable to GC, GC-MS is a valuable tool for analyzing components in the same extracts that might be more volatile.
In GC-MS, the GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI) thieme-connect.comjocpr.comchromatographyonline.com. EI is a hard ionization technique that imparts significant energy to the molecules, leading to extensive fragmentation thieme-connect.comchromatographyonline.com. This fragmentation produces a characteristic mass spectrum, often referred to as a "fingerprint," which is highly reproducible and can be matched against spectral libraries (e.g., NIST) for compound identification thieme-connect.comjocpr.comarxiv.orgchromatographyonline.com.
For compounds like derivatized this compound or other more volatile co-occurring natural products, the fragmentation patterns observed in GC-EI-MS provide information about the molecular structure. Although EI fragmentation can be extensive, the reproducible nature of the fragmentation allows for the identification of known compounds by comparing their spectra to databases thieme-connect.comchromatographyonline.com. While specific GC-MS data for this compound was not found in the immediate search results, the technique is routinely applied to analyze various components, including some coumestans or related phenolic compounds after appropriate derivatization, in plant extracts iosrjournals.orgmdpi.comjocpr.comsciencepublishinggroup.com. The fragmentation ions observed would correspond to the cleavage of bonds within the derivatized this compound molecule, providing complementary structural information to that obtained from LC-MS/MS.
GC-MS is particularly useful for the analysis of volatile profiles of natural sources and can aid in a comprehensive characterization of the chemical composition of Medicago sativa extracts, potentially revealing the presence of this compound alongside other more volatile constituents.
Emerging Structural Characterization Techniques for Complex Natural Products
The structural complexity and often limited availability of natural products like this compound necessitate the development and application of emerging techniques for their comprehensive characterization nih.govakjournals.commdpi.comsciencepublishinggroup.com. Beyond traditional NMR and MS methods, newer approaches are enhancing the ability to elucidate structures, especially from complex mixtures or small sample quantities.
One such emerging technique is Microcrystal Electron Diffraction (MicroED) mdpi.comsciencepublishinggroup.com. MicroED is a cryogenic electron microscopy method that allows for the determination of high-resolution crystal structures from crystals that are too small for conventional X-ray diffraction mdpi.comsciencepublishinggroup.com. This is particularly valuable for natural products that are difficult to crystallize into large formats. MicroED has been demonstrated to provide unambiguous structural assignments from sub-micron-sized crystals, accelerating the discovery and characterization process for novel or complex natural products mdpi.comsciencepublishinggroup.com. While specific application of MicroED to this compound was not found, its utility in solving structures of complex natural products from minimal material makes it a promising technique for compounds like coumestans.
Computational methods are also playing an increasingly significant role in structural elucidation akjournals.commdpi.comnih.govnih.govmjcce.org.mk. Techniques such as Density Functional Theory (DFT) calculations of NMR parameters can complement experimental NMR data, aiding in the assignment of signals and confirmation of proposed structures, particularly for isomers nih.govmjcce.org.mk. In silico fragmentation tools and algorithms are being developed to predict fragmentation pathways and match experimental MS/MS data to theoretical structures, assisting in the identification of unknown compounds within complex datasets akjournals.commdpi.comnih.gov. These computational approaches can reduce the reliance on extensive experimental data and provide valuable insights into the fragmentation behavior of complex molecules.
The combination of advanced separation techniques, high-resolution mass spectrometry, and sophisticated computational tools represents the forefront of natural product structural characterization. These emerging methods, alongside established techniques like LC-MS/MS and GC-MS, contribute to a more efficient and accurate elucidation of the structures of complex natural products such as this compound, even when dealing with challenging samples or limited quantities nih.govakjournals.commdpi.comsciencepublishinggroup.comnih.gov.
Mechanisms of Biological Activity of Lucernol Non Clinical Focus
Molecular Interactions and Receptor Binding Mechanisms
Phytoestrogenic Mechanisms (e.g., Estrogen Receptor Binding Affinities and Modulatory Effects)
Phytoestrogens, including coumestans like Lucernol, exhibit estrogen-like activity due to their structural similarity to human estrogens, such as 17β-estradiol. lareb.nlveterinaryworld.orgredalyc.org This structural resemblance allows them to bind to estrogen receptors (ERs). lareb.nlveterinaryworld.orgredalyc.org By binding to ERs, phytoestrogens can either mimic or block the actions of endogenous estrogen. lareb.nlveterinaryworld.org
Estrogen receptors exist in two main forms, ERα and ERβ, which are expressed differently across various tissues. redalyc.org Phytoestrogens generally show a higher binding affinity for ERβ compared to ERα. redalyc.orgmdpi.com While they can activate ER-dependent gene transcription through both subtypes, their potency is typically much lower than that of human estradiol. lareb.nlredalyc.org The specific effect (estrogenic or anti-estrogenic) can be influenced by the concentration of the phytoestrogen and the levels of endogenous estrogen, as they compete for receptor binding sites. veterinaryworld.orgmdpi.comcas.cz
Beyond direct receptor binding, phytoestrogens can also modulate steroid biosynthesis and transport. lareb.nl This can involve stimulating the synthesis of sex hormone-binding globulin (SHBG) in liver cells, which can competitively displace endogenous hormones like 17β-estradiol or testosterone (B1683101) from plasma SHBG. lareb.nl
Antioxidant and Radical Scavenging Mechanisms
This compound, as a phenolic compound, exhibits antioxidant properties primarily through its ability to scavenge free radicals. researchgate.netunec-jeas.com The radical scavenging activity of phenolic antioxidants can occur via several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer – Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). researchgate.netunec-jeas.comnih.govnih.govresearchgate.netmdpi.com
Hydrogen Atom Transfer (HAT) Pathways
The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule (ArOH) to a free radical (R•). researchgate.netnih.govresearchgate.net This process results in the formation of a more stable antioxidant radical and a neutralized radical species. researchgate.net In the context of coumestans, including this compound, the HAT mechanism is often found to be the predominant pathway in the gas phase and non-polar environments. nih.govresearchgate.netresearchgate.net For this compound specifically, the 3-OH group in the A-ring has been identified as a favorable site for radical trapping via this mechanism. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The feasibility of the HAT mechanism is characterized by the O-H bond dissociation enthalpy (BDE). nih.govvjs.ac.vnmdpi.com Lower BDE values indicate a greater propensity for hydrogen atom donation and thus higher antioxidant activity via the HAT pathway. mdpi.comfrontiersin.org
Single Electron Transfer – Proton Transfer (SET-PT) Pathways
The SET-PT mechanism is a two-step process. nih.govfrontiersin.org Initially, the antioxidant donates an electron to the free radical, forming a radical cation. nih.govvjs.ac.vnfrontiersin.org Subsequently, this radical cation undergoes deprotonation. nih.govfrontiersin.org The feasibility of the SET-PT mechanism is evaluated based on the ionization potential (IP) and the proton dissociation enthalpy (PDE). nih.govfrontiersin.orgkg.ac.rs A lower IP indicates a greater ease of electron donation, while a lower PDE suggests a higher propensity for deprotonation of the radical cation. researchgate.netfrontiersin.org While the SET-PT mechanism is a possible pathway, studies on similar phenolic compounds sometimes indicate that it is less favorable compared to other mechanisms, particularly in polar solvents. kg.ac.rs
Sequential Proton-Loss Electron-Transfer (SPLET) Mechanisms
The SPLET mechanism also involves two steps. nih.govnih.gov In this pathway, the antioxidant first loses a proton, forming an anion. nih.govvjs.ac.vn This is followed by the transfer of an electron from the resulting anion to the free radical. nih.govvjs.ac.vn The SPLET mechanism is often the thermodynamically preferred pathway for phenolic compounds, including coumestans, in polar media such as aqueous solutions. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netkg.ac.rs The key parameters characterizing the SPLET mechanism are proton affinity (PA) and electron transfer enthalpy (ETE). unec-jeas.comnih.govvjs.ac.vn A lower PA indicates easier proton loss, and a lower ETE suggests a greater ease of electron transfer from the anion. unec-jeas.comnih.gov At physiological pH, which is a polar environment, the SPLET mechanism, particularly the sequential double proton loss double electron transfer (SdPLdET) variant, has been identified as a preferred pathway for radical scavenging by coumestans. nih.govresearchgate.netresearchgate.netresearchgate.net
Theoretical and Computational Chemistry (DFT) Studies on Antioxidant Activity
Density Functional Theory (DFT) calculations are widely used to investigate the molecular properties, electronic structure, stability, and reactivity of chemical compounds, providing valuable insights into the mechanisms of antioxidant activity. researchgate.netunec-jeas.comresearchgate.netnih.govmdpi.commdpi.comnih.gov DFT studies allow for the calculation of thermodynamic parameters associated with the different radical scavenging mechanisms, such as Bond Dissociation Enthalpy (BDE) for HAT, Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) for SET-PT, and Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) for SPLET. unec-jeas.comnih.govfrontiersin.org By comparing these parameters, researchers can determine the thermodynamically most favorable radical scavenging pathway in different environments (e.g., gas phase, non-polar solvents, polar solvents). unec-jeas.comnih.govnih.gov
Computational studies on coumestans, including this compound, have utilized DFT to evaluate their free radical scavenging potency and mechanisms. nih.govresearchgate.netdbcls.jp These studies have confirmed that the preferred mechanism is highly dependent on the solvent environment, with HAT being favored in the gas phase and non-polar solvents, and SPLET being favored in polar media. nih.govresearchgate.netresearchgate.net DFT calculations have also helped identify the most reactive sites within the this compound molecule for radical trapping, indicating the importance of specific hydroxyl groups, such as the 3-OH group. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Furthermore, DFT studies can explore the influence of factors like noncovalent interactions and substituents on the radical-trapping potency. nih.govresearchgate.net
Interactive Data Table: Thermodynamic Parameters (Illustrative Example based on typical DFT studies of phenolics)
| Mechanism | Characterizing Parameter(s) | Description | Preferred Environment (for Coumestans) |
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Energy required to homolytically cleave an O-H bond. Lower BDE indicates easier H donation. | Gas phase, Non-polar solvents nih.govresearchgate.netresearchgate.net |
| Single Electron Transfer – Proton Transfer (SET-PT) | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | IP: Energy required to remove an electron. PDE: Enthalpy change for proton loss from the radical cation. Lower IP and PDE indicate higher feasibility. | Less favored in polar solvents compared to SPLET kg.ac.rs |
| Sequential Proton-Loss Electron-Transfer (SPLET) | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | PA: Affinity for a proton (related to deprotonation energy). ETE: Enthalpy change for electron transfer from the anion. Lower PA and ETE indicate higher feasibility. | Polar media (e.g., aqueous solution) nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netkg.ac.rs |
Interactions with Cellular Pathways and Enzymes (General Biological Processes)
The interactions of compounds with cellular pathways and enzymes are fundamental to their biological effects. These interactions can influence a wide range of general biological processes within cells. Cellular metabolism, for instance, relies heavily on the precise localization and function of enzymes within specific compartments and pathways. scitechnol.comnumberanalytics.com Signal transduction pathways, which govern cellular responses to external and internal cues, also involve a complex interplay of receptors, enzymes (such as kinases), and second messengers. lsuhsc.edukhanacademy.orgnih.govnih.govsavemyexams.comalbert.iomhmedical.com
While coumestans, including related compounds like coumestrol (B1669458), have been shown to interact with biological targets such as estrogen receptors and influence enzyme activities related to hormone biosynthesis, specific details regarding this compound's interactions with a broad range of cellular pathways and enzymes in general biological processes are not extensively documented in the provided search results. encyclopedia.pubnih.gov
Modulation of Enzyme Activities
Although this compound is a coumestan (B1194414) and related to flavonoids, classes of compounds known to interact with enzymes, specific research detailing how this compound modulates the activity of particular enzymes in general biological processes was not found in the analyzed literature.
Influence on Signal Transduction Pathways
Signal transduction pathways are intricate networks that relay signals within cells, ultimately leading to specific cellular responses. lsuhsc.edukhanacademy.orgnih.govnih.govsavemyexams.comalbert.iomhmedical.comnumberanalytics.com These pathways involve a cascade of molecular events, often including the activation or inhibition of enzymes like kinases, and the generation of second messengers. lsuhsc.edukhanacademy.orgnih.govnih.govsavemyexams.com Natural compounds can influence these pathways by interacting with receptors, modulating enzyme activities within the cascade, or affecting the levels of second messengers. mhmedical.com
While related phenolic derivatives have been reported to interact with intracellular receptors and signaling pathways, specific information detailing this compound's influence on particular signal transduction pathways in general biological contexts is not available in the provided search results. researchgate.net
Antimicrobial and Antifungal Mechanisms (Non-Pathogenic Context)
Many natural compounds, particularly those derived from plants, exhibit antimicrobial and antifungal properties. ms-editions.clresearchgate.netfrontiersin.org These activities can be mediated through various mechanisms, including disrupting cell membranes, inhibiting enzyme activity essential for microbial growth, interfering with DNA synthesis, or generating reactive oxygen species. ms-editions.clmdpi.comnih.govnih.govmdpi.comscielo.brresearchgate.netresearchgate.netmdpi.commdpi.comnih.govresearchgate.net For instance, some antifungal agents target ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes, or inhibit enzymes involved in cell wall synthesis. scielo.brmdpi.comnih.govresearchgate.netf1000research.com
This compound is found in plants like alfalfa, which are known to contain phytochemicals with potential antimicrobial activities. foodb.caresearchgate.nettaylorandfrancis.com While some related compounds found in alfalfa, such as medicagol, are reported to have fungicidal properties, the specific antimicrobial or antifungal mechanisms of this compound itself in a non-pathogenic context are not explicitly described in the examined literature. taylorandfrancis.com General mechanisms observed for other natural antimicrobial compounds include membrane damage, metabolic dysfunction, and interference with cellular respiration. nih.govmdpi.com
Analytical Methodologies for Detection and Quantification of Lucernol in Complex Matrices
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a critical first step in the analysis of lucernol from complex matrices. The goal is to extract this compound from the sample while removing interfering substances that could affect downstream analysis. Various extraction techniques can be employed depending on the nature of the matrix. perkinelmer.comencyclopedia.pub
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers advantages over traditional liquid-liquid extraction, including reduced solvent usage, less labor intensity, and improved accuracy and selectivity. scioninstruments.comspecartridge.com SPE involves the separation and cleanup of analytes based on their chemical or physical interactions with a solid stationary phase (adsorbent). scioninstruments.com
The general process of SPE involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analyte. specartridge.com The choice of sorbent and solvents depends on the chemical properties of this compound and the matrix. For reversed-phase SPE, which is commonly used for relatively nonpolar compounds like flavonoids, adjusting the sample pH to neutralize the analyte's charge can improve retention on the sorbent. elementlabsolutions.com While specific SPE protocols for this compound were not detailed in the search results, SPE is a common technique for extracting flavonoids and coumestans from plant and biological matrices. nih.govmn-net.com Large ID SPE cartridges can be used to handle samples with high particulate levels, and optimized elution solvents can eliminate the need for solvent exchange. unitedchem.com
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a fundamental separation technique based on the partitioning of analytes between two immiscible liquid phases, typically an organic solvent and an aqueous solution. scioninstruments.comphenomenex.comkochmodular.com LLE is used to isolate compounds based on differences in their solubility in these two phases. phenomenex.com Non-polar compounds tend to partition into the organic phase, while polar compounds remain in the aqueous phase. phenomenex.com
LLE is a relatively simple technique requiring basic apparatus. scioninstruments.com However, it often requires large volumes of solvents and can be labor-intensive. scioninstruments.com A common issue with LLE is the formation of emulsions, which can hinder phase separation. scioninstruments.com Techniques like shake tests are used to determine equilibrium data and optimize parameters such as solvent-to-feed ratio. kochmodular.com While LLE is a general method for extracting compounds from complex mixtures, specific details regarding its application for this compound extraction from diverse matrices were not extensively available in the search results. LLE has been used for extracting various compounds, including pesticides and lipids, from complex matrices. nih.govchromatographyonline.com
Chromatographic Separation Techniques for Isolation and Analysis
Chromatographic techniques are essential for separating this compound from other compounds present in the extracted sample before detection and quantification. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures. ust.edu HPLC utilizes a liquid mobile phase and a solid stationary phase to separate analytes based on their differential interactions with these phases. researchgate.net HPLC coupled with UV detection is a common approach for analyzing various compounds, including phenolics and flavonoids. ust.eduresearchgate.net
HPLC has been employed in the analysis of coumestans and other related compounds found alongside this compound in plants like alfalfa. umn.edu While specific HPLC parameters solely for this compound quantification in diverse matrices were not prominently detailed, HPLC is a standard method for analyzing plant extracts and can be adapted for this compound by optimizing parameters such as column type (e.g., C18), mobile phase composition, and detection wavelength based on this compound's UV absorption properties. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advanced liquid chromatography technique that offers improved speed, resolution, and sensitivity compared to traditional HPLC. ijsrtjournal.comtsijournals.com UPLC utilizes smaller particle size columns (typically less than 2 µm) and operates at higher pressures, leading to faster analysis times and enhanced separation efficiency. ijsrtjournal.comtsijournals.comresearchgate.net
UPLC coupled with mass spectrometry (MS) or UV detection is a powerful tool for the metabolic profiling and analysis of complex samples, including plant extracts. researchgate.netnih.gov UPLC-MS/MS has been used to identify various phytochemicals, including flavonoids and coumarins, in plant samples. nih.gov The increased sensitivity and resolution of UPLC make it suitable for detecting and quantifying this compound, particularly when present at low concentrations in complex matrices. ijsrtjournal.comtsijournals.com An UPLC-Orbitrap-MS method has been used in studies involving the analysis of coumestans like this compound. researchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is a chromatographic technique used for separating and analyzing volatile and semi-volatile compounds. scispace.com In GC, the sample is vaporized and transported through a stationary phase by a carrier gas. Separation occurs based on the differential partitioning of analytes between the gas mobile phase and the stationary phase.
While this compound is a relatively large and polar molecule, which might make it less amenable to direct GC analysis compared to more volatile compounds, GC-MS has been used in the identification of secondary metabolites in plant extracts where this compound was also detected. ugm.ac.idresearchgate.net However, GC is typically more suited for less polar and more volatile compounds than this compound. Derivatization techniques can be employed to increase the volatility of polar compounds for GC analysis, but this adds complexity to the method. scispace.com The search results indicate that GC-MS has been used in broader metabolic profiling studies where this compound was among the identified compounds, but detailed methods specifically for this compound quantification by GC were not prominent. scispace.comugm.ac.id
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful separation technique utilized in analytical chemistry for resolving components in complex mixtures longdom.org. CE separates molecules based on their differential migration rates in the presence of an electric field within a narrow capillary longdom.orgnasa.gov. This migration is influenced by the charge, size, and shape of the analytes, as well as electroosmotic flow longdom.org. CE offers advantages such as high separation efficiency, minimal sample volume requirements, and rapid analysis times longdom.org. It is applicable to a wide range of molecules, including small charged solutes, amino acids, peptides, and proteins unl.edu. CE can be coupled with various detectors, including UV absorption, fluorescence, electrochemical, and mass spectrometry detectors nih.gov. While CE is a versatile technique for analyzing complex samples and has been applied in pharmaceutical and environmental analysis longdom.orgnih.gov, specific research findings detailing the detection or quantification of this compound in complex matrices solely using CE were not found in the provided search results.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for separating components in non-volatile mixtures wikipedia.orgpatsnap.com. TLC is performed on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, which acts as the stationary phase wikipedia.orgsigmaaldrich.com. The sample is applied as a spot, and a solvent or solvent mixture (mobile phase) moves up the plate by capillary action, separating the compounds based on their differential affinities for the stationary and mobile phases wikipedia.orgpatsnap.com. Separated compounds appear as distinct spots and can be visualized using UV light or staining reagents wikipedia.orgumich.edu. TLC can be used for qualitative and semi-quantitative analysis, monitoring reaction progress, identifying compounds, and assessing purity wikipedia.orgpatsnap.comsigmaaldrich.com. While TLC is a fundamental separation technique applicable to various substance classes sigmaaldrich.com, specific detailed research findings on the detection or quantification of this compound in complex matrices specifically using TLC were not present in the provided search results. TLC is mentioned as a technique for detection and quantification of mycotoxins and separating them from interfering compounds in extracts fao.org.
Advanced Detection Technologies for this compound Profiling
Advanced detection technologies, often coupled with separation techniques, provide enhanced sensitivity, selectivity, and the ability to profile a wide range of compounds in complex matrices mdpi.comchromatographyonline.com. These technologies are essential for comprehensive analysis, including the potential profiling of this compound.
Mass Spectrometry-Based Detection (Targeted, Suspect Screening, Non-Targeted Analysis)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing detailed structural information and enabling highly sensitive detection and quantification of compounds mdpi.comnih.gov. MS is frequently coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) to analyze complex samples mdpi.comcdc.gov.
Targeted Analysis: This approach focuses on the selective detection and quantification of specific, pre-defined compounds researchgate.net. It requires prior knowledge of the analytes of interest and typically uses techniques like Selected Reaction Monitoring (SRM) on triple quadrupole instruments for high selectivity and sensitivity researchgate.net.
Suspect Screening: This involves searching for a list of known or suspected compounds in a sample using high-resolution MS data nih.govyoutube.com. It allows for the detection of a broader range of anticipated compounds compared to targeted analysis nih.gov.
Non-Targeted Analysis (NTA): This comprehensive approach aims to detect and identify as many chemicals as possible in a sample without a pre-defined list mdpi.comresearchgate.netswri.org. High-resolution MS instruments like time-of-flight (TOF) or Orbitrap are commonly used, often coupled with advanced data processing tools to handle the large datasets generated mdpi.comresearchgate.netswri.org. NTA can reveal unexpected compounds and provide a chemical fingerprint of the sample youtube.comswri.org.
MS-based methods are widely used for analyzing complex matrices due to their ability to identify and quantify compounds at low levels chromatographyonline.comnih.gov. While MS is a key technology for analyzing various compounds in complex samples chromatographyonline.commdpi.comdiva-portal.org, specific research findings detailing the application of targeted, suspect screening, or non-targeted MS analysis specifically for this compound in complex matrices were not explicitly found in the provided search results. However, given this compound's classification as a coumestan (B1194414) flavonoid, MS-based approaches, particularly LC-MS, would be highly relevant for its analysis in complex matrices.
Spectroscopic Detectors (e.g., Diode-Array UV, Fluorescence Detectors)
Spectroscopic detectors are commonly used in conjunction with separation techniques like HPLC and CE to detect and quantify analytes based on their interaction with light.
Diode-Array UV (UV-Vis) Detectors: UV-Vis detectors measure the absorbance of compounds in the ultraviolet and visible light range ibsen.com. Diode-array detectors (DAD) can measure absorbance across a range of wavelengths simultaneously, providing spectral information that can aid in compound identification and purity assessment ibsen.com. UV-Vis detection is widely used for compounds that absorb UV or visible light, which is common for many organic molecules, including flavonoids. Close to 90% of HPLC systems use a UV detector ibsen.com.
Fluorescence Detectors: Fluorescence detectors measure the light emitted by compounds that fluoresce after being excited by light at a specific wavelength spectroscopyeurope.com. This technique is highly sensitive and selective for fluorescent compounds spectroscopyeurope.com. Some compounds, like certain flavonoids, exhibit native fluorescence or can be derivatized to become fluorescent. Fluorescence spectroscopy offers higher sensitivity and selectivity compared to absorption techniques spectroscopyeurope.com.
While UV and fluorescence detection are standard techniques in the analysis of various organic compounds and in complex matrices nih.govspectroscopyeurope.comgia.eduasdlib.orgresearchgate.net, specific research findings detailing the use of Diode-Array UV or fluorescence detectors specifically for the detection or quantification of this compound were not found in the provided search results.
Electrochemical Detection Methods
Electrochemical detection methods measure the electrical properties of analytes, such as current or potential, as they pass through a detector cell. These methods are sensitive and can be selective for electroactive compounds. Electrochemical sensing has been explored for the detection of flavonoids like luteolin, which have hydroxyl groups that are easily oxidized, producing a strong electrochemical response signal nih.govmdpi.com. This suggests that electrochemical detection could potentially be applicable to this compound, given its structure includes hydroxyl groups uni.lu. Electrochemical sensors can offer fast response, easy operation, and low cost for detecting compounds at low concentrations nih.gov. While electrochemical detection is a viable method for certain compounds and in complex matrices nasa.govgene-quantification.describd.comnih.gov, specific research findings detailing the application of electrochemical detection methods specifically for this compound were not present in the provided search results.
Imaging-based Droplet Analysis
Imaging-based droplet analysis involves the use of microfluidic systems to compartmentalize samples into discrete droplets, followed by imaging techniques, often microscopy, to analyze the contents of these droplets gene-quantification.dersc.orgbiorxiv.org. This approach allows for high-throughput analysis and can be coupled with detection methods like fluorescence rsc.orgnih.gov. Imaging-based methods are frequently used for droplet analysis due to the widespread availability of microscopes and the straightforward nature of visualization gene-quantification.debiorxiv.org. They are particularly suitable for investigating physical and biological behaviors within droplets gene-quantification.de. While imaging-based droplet analysis is a growing area in analytical chemistry and is used for high-throughput screening and single-cell analysis rsc.orgnih.govwindows.net, specific research findings detailing the application of imaging-based droplet analysis specifically for the detection or quantification of this compound were not found in the provided search results.
Method Validation, Sensitivity, and Specificity in Analytical Research
Analytical method validation is a critical process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application, thereby providing assurance of reliability during normal use chromatographyonline.comyoutube.cominab.ie. Key parameters evaluated during method validation include sensitivity, specificity, accuracy, precision, linearity, range, LOD, LOQ, and robustness labmanager.comyoutube.cominab.ie.
Sensitivity: Sensitivity refers to the ability of a method to discriminate between small differences in the concentration or amount of the analyte libretexts.orglibretexts.org. It is a measure of the method's ability to establish that a difference between two samples is statistically significant libretexts.org. Sensitivity is often related to the slope of the calibration curve libretexts.org. A method with greater sensitivity will show a larger change in signal for a given change in analyte concentration.
Specificity: Specificity is the ability of an analytical method to accurately measure the analyte of interest without interference from other components in the sample matrix labmanager.cominab.ieresearchgate.net. An ideal specific method would yield a signal solely dependent on the analyte libretexts.orgresearchgate.net. In complex matrices, such as biological samples or plant extracts, achieving high specificity is crucial due to the presence of numerous endogenous or exogenous compounds that could potentially interfere with the analysis ijnc.irresearchgate.net. Chromatographic techniques, particularly when coupled with selective detectors like mass spectrometers (HPLC-MS or GC-MS), are often employed to enhance specificity by separating the analyte from potential interferents before detection ijnc.ir.
Limit of Detection (LOD): The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy chromatographyonline.com. It represents the point at which an analyte is detectable above the background noise of the method and matrix chromatographyonline.comfinishingandcoating.comnmfrc.org. Various approaches exist for estimating LOD, including calculations based on the signal-to-noise ratio (typically 3:1) or the variability of blank samples chromatographyonline.comyoutube.comwiley.comeuropa.eureddit.com. The LOD is important for determining the lowest level at which the presence of an analyte can be reliably confirmed.
Limit of Quantification (LOQ): The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated operational conditions of the method chromatographyonline.com. It is the level above which quantitative results can be reported with a certain degree of confidence chromatographyonline.comlibretexts.orgnmfrc.org. The LOQ is typically higher than the LOD and is often estimated using a signal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope of the calibration curve chromatographyonline.comyoutube.comwiley.comeuropa.eureddit.com. The LOQ is essential for determining the lower limit of the method's working range libretexts.org.
Method Validation in Complex Matrices: Analyzing compounds like this compound in complex matrices (e.g., plant extracts, biological fluids) presents challenges due to potential matrix effects, where other components in the sample can affect the ionization or detection of the analyte ijnc.ir. Method validation in such matrices requires careful consideration of sample preparation techniques (e.g., extraction, cleanup) to minimize interference and ensure accurate and reliable results ijnc.ir. Validation experiments in complex matrices often involve analyzing spiked matrix samples to assess accuracy (recovery) and precision inab.iewiley.com.
While specific validation data for this compound was not found, research on the validation of analytical methods for other isoflavones and natural products in complex matrices highlights the typical parameters evaluated and the importance of thorough validation to ensure method suitability for its intended purpose sciensage.infomdpi.commdpi.compharmacophorejournal.comeurachem.org. These studies generally assess linearity across a relevant concentration range, evaluate accuracy through recovery experiments, determine precision (repeatability and intermediate precision), and establish LOD and LOQ values relevant to the expected concentrations in the matrix sciensage.infomdpi.commdpi.compharmacophorejournal.comeurachem.org. Specificity is typically confirmed by demonstrating that the analyte peak is well-separated from other matrix components and that there are no significant interfering peaks at the analyte's retention time or detection wavelength/mass mdpi.comeurachem.org.
Due to the absence of specific research findings and data tables for the method validation of this compound in complex matrices within the scope of this search, detailed quantitative data for sensitivity, specificity, LOD, and LOQ specific to this compound cannot be presented here. However, the principles outlined above represent the standard approach to validating analytical methods for compounds like this compound in complex sample types.
Ecological Role and Environmental Interactions of Lucernol
Function as a Phytoalexin or Allelochemical in Plant Defense
Coumestans, including Lucernol, are recognized for their function as phytoalexins. mdpi.commdpi.comsemanticscholar.orgnih.gov Phytoalexins are antimicrobial substances that are synthesized de novo by plants rapidly at sites of pathogen infection. nih.govwikipedia.org Their production is a key part of the plant's induced defense response to biotic stress. mdpi.commdpi.comsemanticscholar.org The term allelochemical broadly refers to secondary metabolites released by a plant that affect other organisms, including playing roles in defense against microbes and herbivores, as well as mediating plant-plant competition. frontiersin.orgmdpi.comresearchgate.netnih.gov Coumestans, induced by biotic threats, fit within this broader definition due to their defensive functions.
Chemical Defense Against Herbivores and Pathogens
This compound, as a coumestan (B1194414) phytoalexin, contributes to the chemical defense of plants against pathogens. mdpi.comsemanticscholar.org The production of coumestans is significantly increased in response to biotic stimuli such as fungal, bacterial, and viral pathogens. mdpi.commdpi.comsemanticscholar.org These compounds act as toxins to the attacking organisms, inhibiting their growth or reproduction. wikipedia.orgyoutube.com The concentration of coumestans like coumestrol (B1669458), which is often present alongside this compound in lucerne, can be substantially upregulated by pathogen-induced stimuli, highlighting their importance in the plant's defense arsenal. mdpi.comsemanticscholar.org
Beyond pathogen defense, secondary metabolites, including phenolic compounds like coumestans, are known to play a major role in plant defense against herbivores. mdpi.comnih.govnih.gov While the direct impact of this compound specifically on herbivores is not as extensively documented as that of other coumestans like coumestrol (known for its estrogenic effects on grazing livestock mdpi.commdpi.com), the presence of coumestans as a defensive response suggests a broader role in deterring or affecting organisms that feed on the plant tissues where these compounds are accumulated.
Mediation of Plant-Microbe Interactions
Secondary metabolites, such as isoflavones and coumestans, are integral in mediating essential interactions between plants and microbes. encyclopedia.pubnih.gov These interactions encompass various aspects, including the plant's defense responses to microbial attack. encyclopedia.pubnih.gov Plants engage in sophisticated chemical communication with microbes in the rhizosphere, which can influence the establishment of beneficial associations or trigger defense mechanisms against pathogens. frontiersin.orgsemanticscholar.org As a phytoalexin induced by microbial infection, this compound is directly involved in the plant's chemical dialogue with potential microbial invaders, contributing to the plant's ability to defend itself and shape the microbial community in its immediate environment.
Role in Inter-species Chemical Communication within Ecosystems
Allelochemicals, including defensive compounds like this compound, function as signals in inter-species chemical communication within ecosystems. mdpi.comresearchgate.netncsu.edu These compounds are released into the environment and can influence the behavior, growth, and survival of other organisms from different species. frontiersin.orgmdpi.comresearchgate.net While the primary documented role of this compound is its defensive action as a phytoalexin against pathogens mdpi.comsemanticscholar.org, its induction and presence in plant tissues under stress contribute to the complex network of chemical signals that mediate interactions between the plant and its environment, including potential herbivores and competing plants. This chemical signaling can deter feeding, inhibit the growth of competing plant species, or even influence the behavior of organisms in the surrounding ecosystem.
Environmental Fate and Transformation in Ecological Systems
The environmental fate and transformation of chemical compounds in ecological systems are influenced by their physicochemical properties and various environmental processes. These processes can include transformation (biotic and abiotic), leaching, volatilization, runoff, sorption to soil and plant uptake. epa.goveuropa.eunccoast.orgitrcweb.orgethz.ch Abiotic transformations can involve hydrolysis, photolysis, and oxidation, while biotic transformations are mediated by microorganisms. nccoast.orgitrcweb.orgethz.ch
Future Research Avenues and Methodological Advancements for Lucernol
Further Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
Understanding the complete biosynthetic pathway of Lucernol in plants like alfalfa is a critical area for future research. While the general pathways for flavonoids and coumestans are known, specific enzymatic steps and intermediates leading to this compound require further investigation. Research into related compounds like medicarpin (B1676140) and other coumestans found in legumes provides a foundation, but the precise sequence of enzymatic transformations and the identity of the specific enzymes involved in this compound biosynthesis remain to be fully elucidated. researchgate.netfrontiersin.org Identifying these enzymes could pave the way for metabolic engineering approaches to enhance this compound production in host organisms. Studies on other natural product biosynthetic pathways, such as those for luciferins or sterols, highlight the complexity and the potential for discovering novel enzymes and mechanisms. researchgate.netfrontiersin.org
Development of Highly Efficient and Sustainable Synthetic Routes
Developing efficient and sustainable chemical synthesis routes for this compound is crucial for its wider availability and potential commercial applications. Current synthetic methods for coumestans involve various chemical transformations. researchgate.net Future research will focus on improving the efficiency, yield, and selectivity of these reactions while minimizing environmental impact. This aligns with the broader trend in chemistry towards greener and more sustainable practices, including the use of renewable feedstocks, catalytic processes, and environmentally friendly solvents like water. purkh.comevonik.comcnr.it Advancements in areas such as microwave-assisted synthesis and the use of renewable starting materials, as explored for monolignols, could offer valuable strategies for this compound synthesis. mdpi.com
Advanced Spectroscopic and Structural Biology Studies of this compound and its Complexes
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for determining the structure and dynamics of this compound. lipidmaps.orgprimescholars.comlibretexts.org Future research will utilize high-field NMR and other advanced methods to gain more detailed insights into its three-dimensional structure and how it behaves in different environments. primescholars.com
In situ and Operando Characterization Techniques
Applying in situ and operando characterization techniques will be vital for studying this compound in its natural context or during chemical reactions. These techniques allow for the observation of molecular changes and interactions under real-world or simulated operating conditions, providing dynamic information that is not accessible through traditional ex situ methods. nrel.govmdpi.comalfatechservices.comustb.edu.cn While challenging due to sample requirements and environmental controls, advancements in techniques like in situ (scanning) transmission electron microscopy [(S)TEM] and in situ Raman spectroscopy, as applied in materials science and catalytic studies, could potentially be adapted to study this compound's formation, degradation, or interaction with other molecules or surfaces. nrel.govmdpi.comustb.edu.cncnrs.fr
Deeper Exploration of Structure-Activity Relationships (SAR) through High-Throughput Screening of Analogs (Non-Clinical)
A deeper understanding of the Structure-Activity Relationships (SAR) of this compound is essential for identifying key structural features responsible for its biological or ecological activities. This will involve the synthesis and testing of a library of this compound analogs with systematic structural modifications. High-throughput screening (HTS) techniques will be indispensable for rapidly evaluating the activity of these analogs in various non-clinical assays. myotonic.orgpharmaron.comaxxam.com This approach, widely used in drug discovery, can identify promising lead compounds or provide insights into how structural changes impact activity. myotonic.orgaxxam.comlifechemicals.com SAR studies are crucial for understanding how modifications affect interactions with biological targets or influence chemical properties. scispace.comresearchgate.netgeorgiasouthern.edu
Exploration of Novel Ecological Roles and Chemo-ecological Interactions
This compound, as a plant-derived compound, likely plays roles in the ecological interactions of the organisms that produce it. Future research will investigate its functions in plant defense against herbivores or pathogens, its potential as an allelopathic agent influencing the growth of neighboring plants, or its involvement in signaling pathways with microbes in the soil. Understanding these chemo-ecological interactions can provide insights into the evolutionary significance of this compound and potentially lead to novel applications in sustainable agriculture or pest control.
Application of Computational Chemistry and Artificial Intelligence in this compound Research
Computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be used to predict this compound's molecular properties, reactivity, and interactions with other molecules or biological targets. nextmol.comopenaccessjournals.comscielo.org.mxchemrxiv.orgnd.edu These simulations can provide insights into reaction mechanisms, binding affinities, and structural dynamics that are difficult to obtain experimentally. nextmol.comopenaccessjournals.comnd.eduresearchgate.net
Predictive Modeling for Biosynthesis and Bioactivity
Predictive modeling, encompassing cheminformatics and machine learning techniques, is increasingly applied to natural compounds to forecast their properties and biological activities ijsrmt.comqlik.com. These data-driven approaches can analyze complex relationships between chemical structures and biological outcomes, accelerating the discovery and characterization process ijsrmt.com.
For this compound, predictive modeling can be instrumental in several areas:
Biosynthesis Prediction: While the biosynthesis of some coumestans is linked to pterocarpans, the pathways for many, including coumestrol (B1669458), are not fully elucidated researchgate.net. Predictive models, potentially integrating genomic and transcriptomic data, could help infer the enzymatic steps and genes involved in this compound biosynthesis within Medicago sativa or other producing plants. This could involve analyzing gene expression patterns correlated with this compound accumulation or using algorithms to predict enzyme function based on sequence or structure.
Bioactivity Prediction: this compound is known for its phytoestrogenic activity mdpi.commdpi.com. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models or machine learning models trained on datasets of coumestan (B1194414) structures and their estrogenic potencies, could predict the relative bioactivity of this compound or its potential metabolites. ijsrmt.com. These models utilize molecular descriptors or fingerprints to represent the chemical structure and correlate them with observed biological effects ijsrmt.comnih.gov. Such models could help prioritize further in vitro or in vivo studies and potentially identify other compounds with similar or modified activities. Predictive modeling is also used to anticipate potential unintended interactions by leveraging models trained on large datasets of known bioactivity profiles ijsrmt.com.
The application of techniques like deep learning models, including graph-based neural networks, can enhance the prediction of compound bioactivity and uncover hidden relationships between molecular structure and efficacy ijsrmt.comchemrxiv.org. Transfer learning approaches can also be valuable for predictive modeling, especially when dealing with smaller datasets for specific biochemical systems like the biosynthesis of a particular natural product nih.gov.
Mechanistic Insights into Reactivity and Biological Pathways
Understanding the precise mechanisms by which this compound reacts and interacts within biological systems is crucial for fully appreciating its role and potential effects.
Reactivity Mechanisms: Theoretical studies using Density Functional Theory (DFT) have provided insights into the radical scavenging activity of this compound researchgate.netresearchgate.net. These studies indicate that for this compound, the 3-OH group in the A-ring is the most favorable site for trapping radicals researchgate.netresearchgate.net. The mechanism of radical scavenging for coumestans, including this compound, can vary based on the environment, involving formal hydrogen atom transfer (fHAT) in non-polar media and sequential proton loss electron transfer (SPLET) or sequential double proton loss double electron transfer (SdPLdET) in polar or aqueous solutions, respectively researchgate.netresearchgate.netacs.orgresearchgate.net. Further mechanistic studies could explore other types of reactions this compound might undergo in biological contexts.
Biological Pathways: As a phytoestrogen, this compound's biological activity is likely mediated through interaction with estrogen receptors, similar to other coumestans like coumestrol mdpi.com. Phytoestrogens can influence various regulatory processes by binding to these receptors mdpi.com. Research into the specific binding affinity of this compound to different estrogen receptor subtypes and the downstream signaling pathways activated or modulated by these interactions would provide critical mechanistic insights. The metabolic pathways of phytoestrogens in consuming organisms, such as ruminants, involve absorption and microbial degradation, leading to various metabolites mdpi.commdpi.com. Understanding how this compound is metabolized and the bioactivity of its metabolites is an important area for future research into its biological effects. Differences in metabolic pathways can explain variations in the potency of different phytoestrogens mdpi.com. Studies have shown that coumestans can influence biological processes such as inflammatory response and cytokine-mediated signaling pathways researchgate.net.
Mechanistic studies can be enhanced by molecular modeling techniques, which provide insights into structural properties and interactions with biological targets mdpi.com. Techniques like molecular docking can explore peptide-protein interactions, which could be adapted to study this compound's interaction with receptors or enzymes mdpi.com.
Integrated Multi-Omics Approaches in Plant Systems Containing this compound
Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of complex biological systems mdpi.comhortherbpublisher.comnih.govnih.govmdpi.comarcjournals.org. Applying these approaches to plants containing this compound, such as Medicago sativa, can provide a comprehensive understanding of the factors influencing this compound production and its role within the plant.
By integrating different omics datasets, researchers can:
Elucidate Biosynthetic Pathways and Regulation: Combining transcriptomic data (gene expression levels) with metabolomic data (this compound concentration and related metabolites) can help identify candidate genes and enzymes involved in this compound biosynthesis and the regulatory networks controlling its production hortherbpublisher.comnih.govmdpi.com. Proteomic data can further validate the expression of these enzymes mdpi.com. This integrated view can reveal how genetic and environmental factors influence the accumulation of this compound.
Understand Plant Responses: this compound concentration in plants like lucerne can be influenced by biotic stress, such as aphid infestation or foliar diseases mdpi.com. Multi-omics approaches can help unravel the complex molecular responses of the plant to these stresses, identifying how stress signaling pathways intersect with the biosynthesis of secondary metabolites like this compound premierscience.com. This can reveal the ecological role of this compound in plant defense.
Identify Genetic Determinants: Integrating genomic data with other omics layers can help identify genetic variations or quantitative trait loci (QTLs) associated with high this compound production or specific stress responses related to this compound nih.govpremierscience.com. This information can be valuable for breeding programs aimed at developing cultivars with desired this compound levels.
Multi-omics studies offer a deeper understanding of biological pathways and how genotype influences phenotype through molecular mediators arcjournals.org. They are particularly powerful for studying complex traits and responses in plants that cannot be fully explained by single-omics approaches alone nih.govmdpi.com. The application of these integrated strategies to this compound-containing plants holds significant promise for advancing both fundamental knowledge of plant metabolism and the potential applications of this compound.
Q & A
Q. What methodological considerations are critical when designing initial experiments to characterize Lucernol’s physicochemical properties?
- Answer: Begin with a systematic review of existing literature to identify gaps in physicochemical data (e.g., solubility, stability under varying pH/temperature) . Design experiments using validated protocols (e.g., HPLC for purity analysis, DSC for thermal stability) and include controls for environmental variables. Ensure alignment with ethical guidelines for chemical handling and reproducibility standards . For novel properties, employ triplicate trials with statistical analysis of variance (ANOVA) to account for instrumental error .
不可错过!高效查找文献综述技巧!01:55
Q. How can researchers ensure data integrity when analyzing this compound’s biological activity in preliminary assays?
- Answer: Use standardized cell lines or model organisms with documented sensitivity to related compounds. Apply blinding techniques during data collection to minimize bias. Validate results through orthogonal assays (e.g., combining enzymatic inhibition studies with fluorescence-based binding assays) . Report raw data with error margins and use tools like R or Python for transparent statistical modeling .
Q. What strategies are effective for synthesizing this compound derivatives while maintaining structural fidelity?
- Answer: Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors . Monitor reactions in real-time via FT-IR or NMR to confirm intermediate formation. Purify products using chromatography (HPLC/GC) and validate structures with high-resolution mass spectrometry (HRMS) and 2D-NMR .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental observations of this compound’s metabolic stability?
- Answer: Re-evaluate computational models (e.g., QSAR, molecular dynamics) by adjusting force fields or solvation parameters to better match experimental conditions . Validate in vitro findings with in vivo pharmacokinetic studies, accounting for species-specific metabolism. Use sensitivity analysis to identify model limitations and iteratively refine hypotheses .
Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Answer: Implement Good Manufacturing Practices (GMP) with strict quality control (QC) checkpoints, including impurity profiling via LC-MS . Use multivariate analysis (e.g., PCA) to trace variability sources (e.g., raw material purity, reaction kinetics). Establish a reference standard for cross-lab calibration .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in complex biological systems?
- Answer: Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks). Apply pathway enrichment analysis (KEGG, Reactome) to identify synergistic targets. Validate hypotheses with CRISPR-based gene knockout models and dose-response assays .
Data Contradiction & Validation
Q. What frameworks guide the interpretation of conflicting results in this compound’s toxicity profiles across studies?
- Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design rigor . Compare experimental models (e.g., in vitro vs. in vivo), exposure durations, and endpoint measurements. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounding variables .
Q. How should researchers validate unexpected catalytic properties observed in this compound derivatives?
- Answer: Replicate findings in independent labs using standardized protocols. Perform kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction mechanisms. Cross-validate with computational docking simulations (AutoDock, Schrödinger) to propose mechanistic hypotheses .
Ethical & Reporting Standards
Q. What protocols ensure ethical compliance when publishing negative or inconclusive results about this compound’s efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
